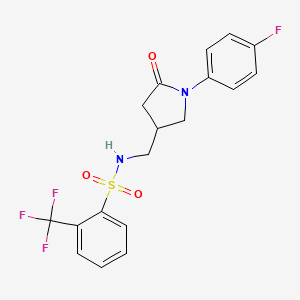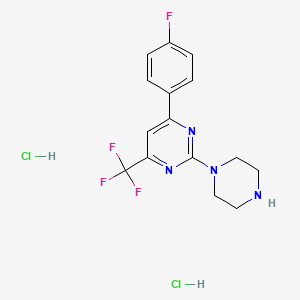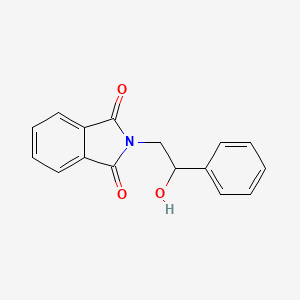
2-(2-hydroxy-2-phenylethyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-hydroxy-2-phenylethyl)isoindoline-1,3-dione is a compound that belongs to the family of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The structure of this compound includes an isoindoline-1,3-dione core with a hydroxy-phenylethyl substituent, which contributes to its unique chemical properties .
Mecanismo De Acción
Target of Action
Isoindolines and isoindoline-1,3-dione derivatives, which include this compound, have been found to modulate the dopamine receptor d3 . This receptor plays a crucial role in the dopaminergic neurotransmission system, influencing various physiological functions such as motor control, reward, and cognition.
Mode of Action
Isoindoline derivatives are known to interact with their targets, such as the dopamine receptor d3, leading to changes in the receptor’s activity . This interaction can result in altered neurotransmission, potentially influencing the physiological functions regulated by these receptors.
Biochemical Pathways
Given its potential interaction with the dopamine receptor d3, it may influence dopaminergic neurotransmission pathways . These pathways play a significant role in various physiological functions and their downstream effects can include changes in motor control, reward mechanisms, and cognitive processes.
Pharmacokinetics
Its predicted properties include a melting point of 158 °c, a boiling point of 4630±380 °C, and a density of 1342±006 g/cm3 . These properties can influence the compound’s bioavailability, although further studies would be needed to provide a comprehensive understanding of its pharmacokinetic profile.
Result of Action
Isoindoline derivatives have been suggested to have potential applications as antipsychotic agents, indicating that they may have effects on neuronal activity and neurotransmission . Additionally, these compounds have been found to inhibit β-amyloid protein aggregation, suggesting a potential role in the treatment of Alzheimer’s disease .
Action Environment
This compound, like other isoindoline derivatives, holds promise for various applications, including potential roles in antipsychotic treatments and Alzheimer’s disease management .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxy-2-phenylethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction is often carried out in a solvent such as isopropanol (IPA) and water (H₂O) at reflux conditions, using a catalyst like SiO₂-tpy-Nb to achieve moderate to excellent yields (41–93%) . Another method involves the use of formaldehyde and N-arylpiperazines in tetrahydrofuran (THF) at its boiling point .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of green chemistry principles, such as solventless conditions and environmentally friendly catalysts, is also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-hydroxy-2-phenylethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The presence of an acidic proton at the 2-position of the imide nitrogen allows for aminomethylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Aminomethylation reactions typically use formaldehyde and amines under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(2-hydroxy-2-phenylethyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
Isoindoline-1,3-dione: Shares the core structure but lacks the hydroxy-phenylethyl substituent.
N-substituted isoindoline-1,3-diones: These derivatives have various substituents on the nitrogen atom, leading to different biological activities.
Uniqueness
2-(2-hydroxy-2-phenylethyl)isoindoline-1,3-dione is unique due to its specific substituent, which enhances its biological activity and potential therapeutic applications. Its ability to modulate dopamine receptors and inhibit β-amyloid protein aggregation sets it apart from other similar compounds .
Propiedades
IUPAC Name |
2-(2-hydroxy-2-phenylethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-14(11-6-2-1-3-7-11)10-17-15(19)12-8-4-5-9-13(12)16(17)20/h1-9,14,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLMFDLMBNOUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C(=O)C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
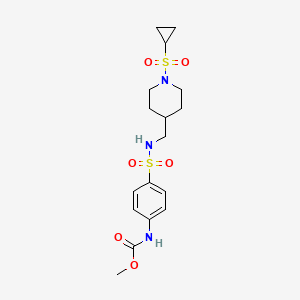
![(E)-3-(((4-chloro-2-methoxy-5-methylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3010563.png)
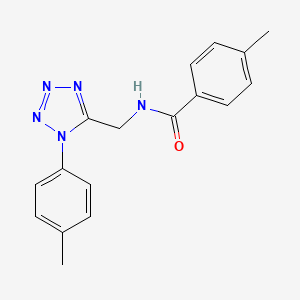
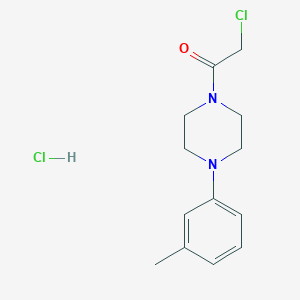
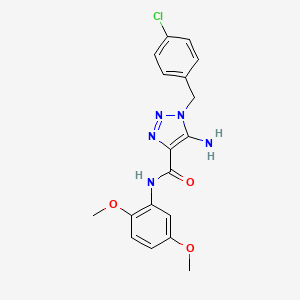
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-2-[[(1S,2R,4S,5R,9R,10S,13R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3010574.png)
![N-(6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)prop-2-enamide](/img/structure/B3010575.png)

![1-spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,1'-cyclobutane]-1-ylprop-2-en-1-one](/img/structure/B3010578.png)
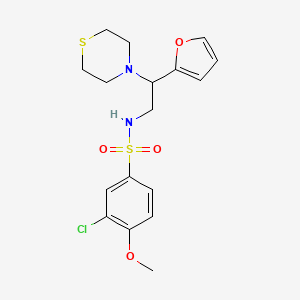
![methyl 2-(2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3010580.png)
![2-methyl-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one](/img/structure/B3010581.png)
